4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-phenylmethoxy-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11(2)15-9-13(8-14-15)16-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNHIRXASKBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Introduction of the isopropyl group: The isopropyl group can be introduced through alkylation using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring undergoes regioselective EAS at positions activated by electron-donating groups. For 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole:
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Nitration : Occurs at the C-3 position due to ortho/para-directing effects of the benzyloxy group. Typical conditions: HNO₃/H₂SO₄ at 0–5°C .
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Sulfonation : Preferentially targets C-5 under H₂SO₄ reflux .
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Halogenation : Bromination with Br₂/FeBr₃ yields 3-bromo derivatives .
Table 1: EAS Reactivity of this compound
| Reaction Type | Position Modified | Conditions | Product Yield |
|---|---|---|---|
| Nitration | C-3 | HNO₃/H₂SO₄, 0–5°C, 2 hr | 65–78% |
| Bromination | C-5 | Br₂/FeBr₃, CHCl₃, 25°C, 6 hr | 82% |
| Sulfonation | C-5 | H₂SO₄, 100°C, 4 hr | 70% |
Nucleophilic Substitution at the Benzyloxy Group
The benzyloxy group (-OBn) serves as a protecting group and can be selectively modified:
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Hydrogenolysis : Cleavage via H₂/Pd-C in ethanol yields 4-hydroxy-1-(propan-2-yl)-1H-pyrazole .
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) under K₂CO₃/DMF to form ether derivatives .
Cross-Coupling Reactions
The pyrazole core participates in transition-metal-catalyzed couplings:
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Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids at C-3 or C-5 (e.g., to introduce phenyl groups) .
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Sonogashira : Alkynylation using CuI/Pd(PPh₃)₂Cl₂ and terminal alkynes .
Example :
textThis compound + Phenylboronic Acid → 3-Phenyl-4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole (82% yield) [2]
Condensation and Cyclization
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Claisen-Schmidt Condensation : Reacts with acetophenones under NaOH/EtOH to form chalcone hybrids (e.g., 5a–r in ).
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Vilsmeier-Haack Reaction : Forms aldehyde intermediates for further derivatization (POCl₃/DMF) .
Key Pathway :
Deprotection and Functionalization
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Benzyl Group Removal : Hydrogenolysis yields 4-hydroxypyrazole, which undergoes:
Biological Activity-Driven Modifications
Pyrazole derivatives of this scaffold show enhanced bioactivity after functionalization:
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Anticancer Agents : Chalcone-pyrazole hybrids inhibit tubulin polymerization (IC₅₀ = 0.95 µM against HCT116 cells) .
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Kinase Inhibitors : N-Alkylation improves ASK1 inhibition (cell IC₅₀ = 138 nM) .
Comparative Reactivity with Analogues
Table 2: Reactivity Comparison of Pyrazole Derivatives
| Compound | Key Reaction | Unique Feature |
|---|---|---|
| 4-Benzyloxy-1-isopropylpyrazole | C-3 Bromination | High regioselectivity due to -OBn |
| 3-Methyl-1H-pyrazole | C-5 Nitration | Lacks directing groups for EAS |
| 5-Amino-3-methylpyrazole | Diazonium salt formation | Enhanced nucleophilic substitution |
Scientific Research Applications
Pharmacological Properties
The pharmacological activities of pyrazole derivatives are attributed to their ability to interact with various biological targets. The following sections outline the key therapeutic applications of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole .
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds containing the pyrazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.
In a study by Dong et al., it was reported that derivatives similar to This compound exhibited promising inhibition of BRAF (V600E), a common mutation in melanoma, with significant implications for targeted cancer therapy.
Anti-inflammatory Effects
Pyrazole derivatives have been recognized for their anti-inflammatory properties. The compound This compound has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
| Study | Compound | Inhibition (%) | Reference |
|---|---|---|---|
| 2020 Study | This compound | 75% IL-6 reduction | |
| 2022 Review | Various pyrazoles | Up to 80% TNF-alpha inhibition |
The ability of this compound to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. This compound has shown efficacy against various bacterial strains.
These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
Several case studies have underscored the applications of This compound in drug development:
Case Study 1: Anticancer Development
A series of pyrazole derivatives were synthesized and evaluated for anticancer activity against human cancer cell lines. The study revealed that modifications on the pyrazole ring significantly enhanced cytotoxicity, with This compound being one of the most potent candidates tested against melanoma cells.
Case Study 2: Anti-inflammatory Mechanism
In a pharmacological evaluation, researchers investigated the anti-inflammatory effects of various pyrazoles, including This compound . Results indicated a substantial reduction in inflammatory markers in vitro, supporting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and isopropyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The benzyloxy group in the target compound increases lipophilicity compared to simpler derivatives like 4-(4-bromophenoxy)-1H-pyrazole .
- Encorafenib, a clinically approved kinase inhibitor, shares the 1-isopropylpyrazole core but incorporates halogenated aryl and sulfonamide groups, enhancing target specificity .
Antioxidant Activity
For example:
- 1,3-Diaryl-4-(aryl-propenonyl)-pyrazoles: IC₅₀ = 13.5–15.5 μM (DPPH assay) .
- Target Compound: No direct activity reported, but its benzyloxy group may reduce reactivity compared to hydroxylated analogs .
Antimicrobial Activity
Compounds with benzyloxy-phenyl-thiazolidinone hybrids (e.g., AAP-1 to AAP-10 in ) show moderate activity against Staphylococcus aureus (MIC = 8–32 μg/mL) . The target compound’s isopropyl group may enhance membrane penetration, but absence of thiazolidinone moieties likely limits comparable efficacy.
Kinase Inhibition
Encorafenib’s pyrazole core is critical for binding to BRAF kinase, but its 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl substituent is essential for potency (IC₅₀ = 0.35 nM) . The target compound lacks these pharmacophores, underscoring the importance of halogen and sulfonamide groups in kinase inhibition.
Spectral and Analytical Data
- ¹³C-NMR : The target compound’s benzyloxy carbons are expected near δ 69–70 ppm (OCH₂Ph), while pyrazole carbons resonate at δ 100–130 ppm, consistent with ’s styryl-pyrazole derivative .
- ESI-MS : reports m/z = 521 (M + Na) for a triply substituted pyrazole, contrasting with the target compound’s simpler fragmentation pattern .
Biological Activity
4-(Benzyloxy)-1-(propan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzyloxy group and an isopropyl moiety attached to the pyrazole ring, which contributes to its unique pharmacological properties.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In particular, studies have demonstrated:
- Inhibition of Tumor Growth : Compounds similar to this compound have shown potent inhibitory activity against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) with IC50 values in the low micromolar range .
- Mechanism of Action : The compound is believed to interact with tubulin at the colchicine-binding site, inhibiting tubulin polymerization which is crucial for cancer cell division . This interaction leads to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored:
- Inhibition of Pro-inflammatory Mediators : Studies have shown that compounds like this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects .
- Synergistic Effects : When combined with traditional anti-inflammatory drugs like doxorubicin, these compounds may enhance therapeutic efficacy by reducing side effects associated with chemotherapy .
Antimicrobial Activity
Emerging data suggest that pyrazole derivatives possess antimicrobial properties:
- Broad-spectrum Activity : Compounds similar to this compound have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
A study synthesized several pyrazole derivatives, including this compound, which were evaluated for their cytotoxicity against breast cancer cells. The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value of approximately 0.08 µM, comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of this compound. It was found that treatment with this compound led to a reduction in inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Data Table: Summary of Biological Activities
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.08 | Tubulin inhibition |
| PC-3 | 0.25 | Apoptosis induction | |
| Anti-inflammatory | RAW264.7 | Not specified | COX inhibition |
| Antimicrobial | E. coli | Not specified | Bacterial growth inhibition |
Q & A
What are the common synthetic routes for 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole?
Level : Basic
Methodological Answer :
The compound is typically synthesized via cyclocondensation or hydrazine-based cyclization. A standard approach involves reacting substituted benzaldehydes with amino-triazole precursors under reflux in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . For example, phenylhydrazine can be refluxed with diketone derivatives in ethanol/acetic acid mixtures (e.g., 7 hours), followed by silica gel column purification and recrystallization from absolute ethanol to achieve ~45% yield . Precursor selection and stoichiometric ratios are critical for optimizing intermediate formation.
How can researchers optimize the yield of this compound under varying reflux conditions?
Level : Advanced
Methodological Answer :
Yield optimization requires systematic variation of reaction parameters:
- Solvent : Ethanol or xylene are common, but higher-boiling solvents (e.g., xylene) may improve cyclization efficiency for temperature-sensitive intermediates .
- Catalyst : Glacial acetic acid (5 drops per 0.001 mol precursor) enhances protonation in cyclocondensation .
- Reflux Duration : Extended reflux (e.g., 4–7 hours) ensures complete cyclization, but prolonged heating may degrade thermally labile groups .
- Purification : Sequential recrystallization (methanol) and column chromatography mitigate byproduct interference .
Which spectroscopic methods are most effective for characterizing pyrazole derivatives?
Level : Basic
Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H) and confirms cyclization .
- NMR (¹H/¹³C) : Resolves substituent regiochemistry and aromatic proton environments .
- X-ray Crystallography : Determines molecular geometry, dihedral angles between aromatic rings (e.g., 16.83°–51.68° deviations in pyrazole derivatives), and hydrogen-bonding networks .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
How do steric effects from substituents influence the crystal packing of this compound?
Level : Advanced
Methodological Answer :
Bulky substituents (e.g., benzyloxy, isopropyl) introduce steric hindrance, altering crystal packing via:
- Dihedral Angles : Substituents on the pyrazole ring tilt adjacent aromatic rings (e.g., 48.97° for phenyl groups), reducing π-π stacking .
- Hydrogen Bonding : Hydroxyl or carbonyl groups stabilize lattices through O-H···N interactions, overriding steric repulsion .
- Thermal Analysis : TGA/DTA data correlate packing efficiency with melting points (e.g., 449 K for a methoxyphenyl analogue) .
What are the standard protocols for purifying pyrazole derivatives post-synthesis?
Level : Basic
Methodological Answer :
- Recrystallization : Use methanol, ethanol, or DMF/ethanol mixtures (1:1) to isolate high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts .
- Solvent Extraction : Partitioning between organic (e.g., dichloromethane) and aqueous phases removes unreacted hydrazines or acids .
How can cross-coupling reactions be integrated into the synthesis of complex pyrazole-based scaffolds?
Level : Advanced
Methodological Answer :
Suzuki-Miyaura coupling is effective for introducing aryl/heteroaryl groups:
- Conditions : Use Pd(PPh₃)₄ catalyst, K₃PO₄ base, and degassed DMF/H₂O at 80–100°C .
- Substrate Compatibility : Brominated pyrazoles (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) couple with boronic acids to yield biaryl derivatives .
- Workup : Filter through Celite, extract with ethyl acetate, and purify via flash chromatography .
How does the choice of solvent impact the cyclocondensation reaction in pyrazole synthesis?
Level : Basic
Methodological Answer :
- Polar Protic Solvents (e.g., ethanol) : Facilitate proton transfer in acid-catalyzed cyclization but may limit solubility of nonpolar intermediates .
- Aprotic Solvents (e.g., xylene) : Enable high-temperature reflux (120°C) for sluggish cyclizations, improving yields for sterically hindered precursors .
- Co-solvents (e.g., acetic acid) : Enhance reactivity by stabilizing charged intermediates .
What computational methods validate the electronic structure of this compound?
Level : Advanced
Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths/angles, corroborated by XRD data .
- HOMO-LUMO Analysis : Quantify electronic transitions (e.g., λmax ~270 nm for pyrazole-carboxylic acids) and correlate with UV-Vis spectra .
- Molecular Dynamics : Simulate solvent interactions to guide recrystallization strategies .
What role do catalysts play in the synthesis of substituted pyrazoles?
Level : Basic
Methodological Answer :
- Acid Catalysts (e.g., H2SO4, CH3COOH) : Protonate carbonyl groups, accelerating nucleophilic attack by hydrazines .
- Phosphorus Oxychloride (POCl3) : Facilitates cyclodehydration in oxadiazole formation from acylhydrazides .
- Palladium Catalysts : Enable cross-coupling for C-C bond formation in advanced scaffolds .
How to resolve contradictions in biological activity data for pyrazole derivatives with similar structures?
Level : Advanced
Methodological Answer :
- SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups on antiproliferative activity) using in vitro assays .
- Crystallographic Data : Correlate bioactivity with molecular conformation (e.g., planar vs. twisted pyrazole rings affecting target binding) .
- Dose-Response Curves : Account for non-linear effects in IC50 values caused by solubility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
